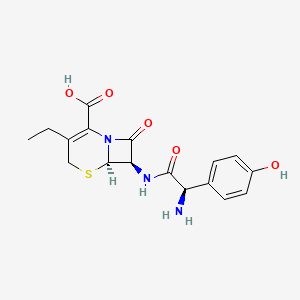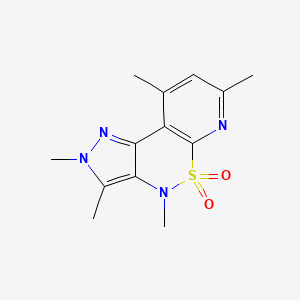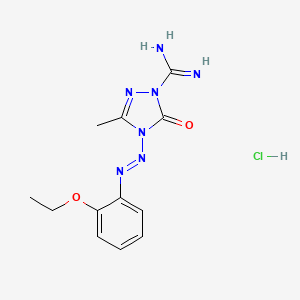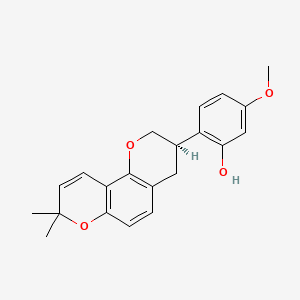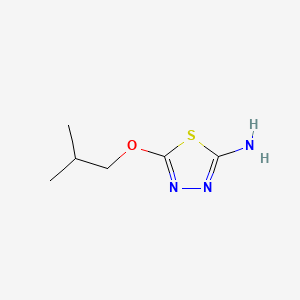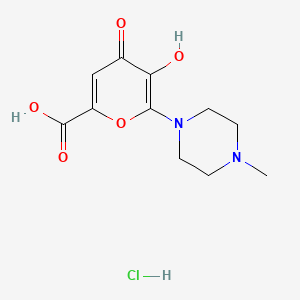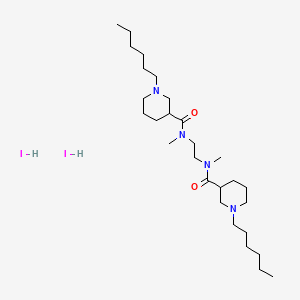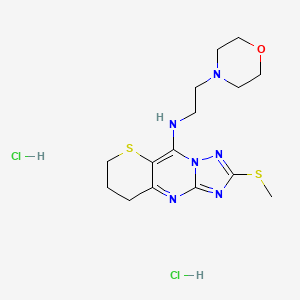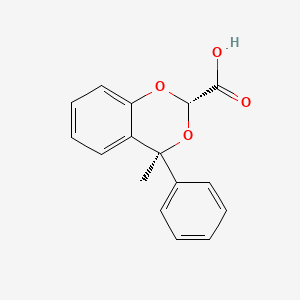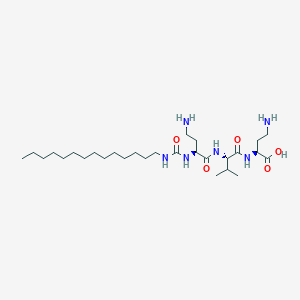
Tetradecylaminocarbonyl-dab-Val-dab
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecylaminocarbonyl-dab-Val-dab is a synthetic tripeptide compound known for its applications in cosmetic and pharmaceutical industries. It is composed of a sequence of amino acids, including tetradecylaminocarbonyl, diaminobutyric acid, and valine. This compound is often used for its anti-aging and skin-firming properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecylaminocarbonyl-dab-Val-dab involves the stepwise addition of amino acids to form the peptide chain. The process typically starts with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl). The protected amino acids are then coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine). After the peptide chain is assembled, the protecting groups are removed, and the peptide is purified using techniques such as HPLC (high-performance liquid chromatography) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is typically obtained as a white powder, which is then formulated into various cosmetic and pharmaceutical products .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecylaminocarbonyl-dab-Val-dab can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino groups, leading to the formation of oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: Substitution reactions can occur at the amino groups, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while reduction can produce alcohols .
Applications De Recherche Scientifique
Tetradecylaminocarbonyl-dab-Val-dab has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in cell signaling and protein interactions.
Medicine: Explored for its potential in anti-aging treatments and skin care products.
Industry: Utilized in the formulation of cosmetics and personal care products for its skin-firming properties
Mécanisme D'action
The mechanism of action of Tetradecylaminocarbonyl-dab-Val-dab involves its interaction with skin cells to promote collagen synthesis. It targets specific receptors on the cell surface, activating signaling pathways that lead to increased production of collagen and other extracellular matrix proteins. This results in improved skin elasticity and firmness .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl tripeptide-5: Known for its collagen-boosting properties.
Acetyl hexapeptide-8: Commonly used in anti-wrinkle formulations.
Copper peptide: Promotes wound healing and skin regeneration.
Uniqueness
Tetradecylaminocarbonyl-dab-Val-dab is unique due to its specific amino acid sequence and its ability to significantly enhance skin firmness and elasticity. Its long alkyl chain (tetradecyl group) provides additional hydrophobic interactions, improving its stability and efficacy in topical applications .
Propriétés
Numéro CAS |
794590-95-7 |
|---|---|
Formule moléculaire |
C28H56N6O5 |
Poids moléculaire |
556.8 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-(tetradecylcarbamoylamino)butanoyl]amino]-3-methylbutanoyl]amino]butanoic acid |
InChI |
InChI=1S/C28H56N6O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-20-31-28(39)33-22(16-18-29)25(35)34-24(21(2)3)26(36)32-23(17-19-30)27(37)38/h21-24H,4-20,29-30H2,1-3H3,(H,32,36)(H,34,35)(H,37,38)(H2,31,33,39)/t22-,23-,24-/m0/s1 |
Clé InChI |
DDWCWYYWIDWXSB-HJOGWXRNSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCNC(=O)N[C@@H](CCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCN)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCNC(=O)NC(CCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


